molecular formula C11H10N2O B2747129 2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile CAS No. 400082-07-7

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

Cat. No. B2747129
M. Wt: 186.214
InChI Key: DSKHJDCGQNRTTR-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile, also known as 2-Aminoacetonitrile, is an important synthetic intermediate used in the synthesis of various compounds. It is a colorless liquid with a boiling point of 84 °C and a melting point of -17 °C. 2-Aminoacetonitrile is a versatile building block for the synthesis of a variety of compounds such as amides, esters, amines, and other derivatives. It is also used as a starting material for the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Electrochemical Studies and Organic Synthesis

  • Anodic Oxidation in Aprotic Solvents : Research on the oxidation of 2-phenyl-3-arylaminoindoles, which share structural similarities with the query compound, in aprotic solvents like acetonitrile, reveals insights into their electrochemical behavior. These studies highlight the potential of such compounds in electrochemical synthesis and analysis, particularly in the development of new oxidation mechanisms and electrochemical sensors (Andruzzi & Trazza, 1978).

  • Electrochemical Oxidation and Photoluminescence : The electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound with functional groups similar to the query compound, on platinum electrodes was studied. This research could point to applications in developing photoluminescent materials and understanding the electrochemical properties of nitrile-containing aromatics (Ekinci et al., 2000).

Catalysis and Synthesis

  • Potassium Modified La-Mg Mixed Oxide Catalysis : Studies on the mono-methylation of phenylacetonitrile with dimethyl carbonate over potassium-promoted lanthanum-magnesium oxide catalysts suggest potential applications in catalysis, particularly in the synthesis of non-steroidal anti-inflammatory drugs. This research indicates the broader utility of nitrile compounds in pharmaceutical synthesis and catalytic processes (Molleti & Yadav, 2017).

  • Cathodic Reduction and Synthetic Applications : The cathodic reduction of diphenyl selenide in acetonitrile showcases the electrochemical reduction potential of related compounds, leading to the formation of unique products. Such methodologies could inspire the design of synthetic routes for the preparation of novel organic compounds, including those with amino and nitrile functionalities (Degrand et al., 1988).

  • Transformation of Primary Amines : The transformation of primary amines to N-monoalkylhydroxylamines illustrates the reactivity of amino and nitrile groups in synthesis, particularly in the context of producing hydroxylamine derivatives. This research could inform the development of new synthetic methodologies for compounds containing both amino and nitrile groups (Tokuyama et al., 2003).

properties

IUPAC Name

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-7-9-13-8-6-11(14)10-4-2-1-3-5-10/h1-6,8,13H,9H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKHJDCGQNRTTR-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(E)-3-oxo-3-phenylprop-1-enyl]amino]acetonitrile

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